A-39355

Calcium Channel Blockade Cardiovascular Safety MDR Reversal

Researchers studying P-gp-mediated multidrug resistance face a critical tool limitation: generic calcium antagonists like verapamil reverse MDR but cause dose-limiting hypotension, confounding long-term in vitro assays. A-39355 solves this by functionally uncoupling MDR reversal from potent calcium channel blockade. • Validated P-gp inhibitor: enhances intracellular accumulation of rhodamine 123, calcein-AM, and chemotherapeutics (doxorubicin, vinblastine, vincristine) in P-gp-overexpressing cell lines (e.g., P388/Adr). • Calcium-sparing profile: engineered for minimal calcium antagonism vs. verapamil, enabling high-concentration, long-duration incubations without cardiovascular off-target artifacts. • Competitive binding validated: inhibits [³H]azidopine photoaffinity labeling of P-gp in whole cells and membrane preparations. Supplied as a dihydrochloride salt, ≥98% purity, with global shipping under ambient conditions.

Molecular Formula C28H39Cl2N3
Molecular Weight 488.5 g/mol
CAS No. 144092-66-0
Cat. No. B1664229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-39355
CAS144092-66-0
SynonymsA 39355;  A-39355;  A39355
Molecular FormulaC28H39Cl2N3
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)CCCN3C4=C(CCCCCC4)C5=CC=CC=C53.Cl.Cl
InChIInChI=1S/C28H37N3.2ClH/c1-23-11-6-8-14-26(23)30-21-19-29(20-22-30)17-10-18-31-27-15-5-3-2-4-12-24(27)25-13-7-9-16-28(25)31;;/h6-9,11,13-14,16H,2-5,10,12,15,17-22H2,1H3;2*1H
InChIKeyTWYBOKIFZOCLCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-39355 (CAS 144092-66-0) for MDR Reversal Research Procurement


5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride (CAS 144092-66-0), also known as A-39355 or A 39355, is a synthetic fused indole derivative characterized as a calcium antagonist with documented multidrug resistance (MDR) reversal activity [1]. It is recognized as a pharmacological tool compound for studying P-glycoprotein (P-gp)-mediated drug efflux mechanisms and chemosensitization in vitro [2].

Why A-39355 (CAS 144092-66-0) Cannot Be Replaced by Generic Calcium Antagonists


Generic calcium antagonists like verapamil are known to reverse MDR but their clinical utility is severely limited by dose-limiting cardiovascular side effects, primarily hypotension [1]. A-39355 is differentiated by its functional uncoupling of MDR reversal from potent calcium channel blockade. Substituting A-39355 with a generic calcium antagonist in a research protocol would introduce confounding variables from strong calcium antagonism that A-39355 was specifically engineered to minimize, as quantified in the evidence below [2].

Quantitative Differentiation of A-39355 (CAS 144092-66-0) Against Comparators


Calcium Antagonist Potency of A-39355 vs. Verapamil

A-39355 demonstrates significantly attenuated calcium antagonist activity compared to the prototypical calcium channel blocker verapamil. This quantitative difference is the primary basis for its reduced hypotensive liability [1].

Calcium Channel Blockade Cardiovascular Safety MDR Reversal

MDR Reversal Selectivity in P388/Adr vs. Parental Cells

A-39355 potentiates the cytotoxicity of multiple chemotherapeutic agents exclusively in multidrug-resistant P388/Adr cells, with no effect on drug-sensitive parental P388 cells. This selectivity confirms its mechanism as a specific MDR reversal agent rather than a general cytotoxic enhancer [1].

P-glycoprotein Chemosensitization Tumor Cell Selectivity

Mechanistic Evidence of P-gp Inhibition by A-39355

A-39355 directly interacts with P-glycoprotein, the primary efflux pump responsible for MDR. It both inhibits the photoaffinity labeling of P-gp by [3H]azidopine and increases the intracellular accumulation of [3H]-vinblastine while inhibiting its efflux from resistant cells [1].

P-glycoprotein Drug Efflux Photoaffinity Labeling

Validated Research Applications for A-39355 (CAS 144092-66-0)


In Vitro P-glycoprotein (P-gp) Functional Assays

A-39355 is a validated tool compound for inhibiting P-gp-mediated drug efflux in vitro. It can be used as a positive control in assays measuring the intracellular accumulation of fluorescent P-gp substrates (e.g., rhodamine 123, calcein-AM) or radiolabeled chemotherapeutics in MDR cell lines [1]. Its weak calcium antagonism makes it particularly suitable for long-term or high-concentration incubations where verapamil's cardiovascular off-target effects would confound results [1].

Chemosensitization Studies in MDR Tumor Cell Lines

A-39355 is specifically validated for use in cytotoxicity potentiation assays with chemotherapeutic agents such as doxorubicin (Adriamycin), vinblastine, and vincristine in P-gp-overexpressing MDR cell lines (e.g., P388/Adr) [1]. Its lack of effect on drug-sensitive parental cells ensures that observed synergy is due to MDR reversal rather than non-specific cytotoxicity [1].

Comparative Calcium Antagonist Profiling

Due to its quantitatively weak calcium antagonist activity relative to verapamil [1], A-39355 serves as a key comparator compound in studies designed to dissect the structural determinants of calcium channel blockade versus MDR reversal activity within the indole chemical series. Researchers can use A-39355 to establish a baseline for 'calcium-sparing' MDR reversal [1].

P-gp Photoaffinity Labeling Competition Studies

A-39355 has been shown to inhibit the photoaffinity labeling of P-gp by [3H]azidopine in both whole cells and isolated membrane preparations [1]. This validates its use in competitive binding assays to characterize the P-gp drug-binding site and to screen for novel P-gp inhibitors that interact with the same or overlapping binding domains [1].

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